

# Application Notes and Protocols for Abt-072 In Vitro Assays

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## Compound of Interest

Compound Name: Abt-072

Cat. No.: B10800997

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## Introduction

**Abt-072** is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] It exhibits nanomolar potency against HCV genotype 1a and 1b replicons in vitro.[1][2] As a "palm I site inhibitor," **Abt-072** binds to an allosteric site within the palm domain of the NS5B polymerase, thereby inhibiting viral RNA replication. This document provides detailed protocols for the key in vitro assays used to characterize the activity of **Abt-072**: a biochemical NS5B polymerase inhibition assay and a cell-based HCV replicon assay.

## Quantitative Data Summary

The following table summarizes the in vitro potency of **Abt-072** against HCV genotypes 1a and 1b.

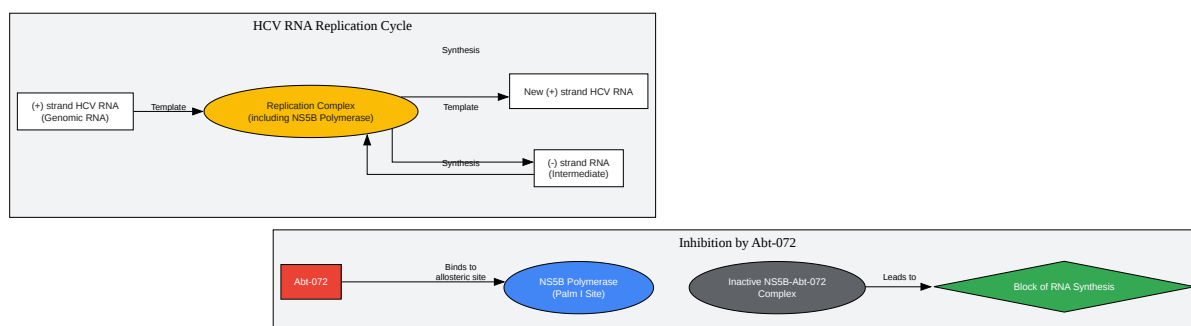
Assay Type	HCV Genotype	Parameter	Value (nM)
HCV Replicon Assay	Genotype 1a	EC50	1
HCV Replicon Assay	Genotype 1b	EC50	0.3

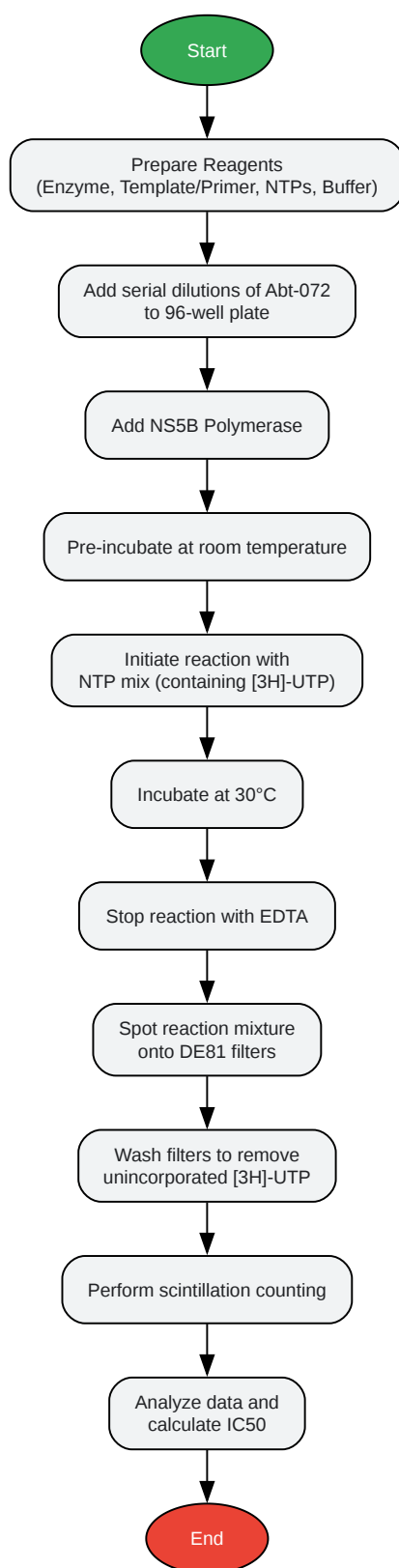
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

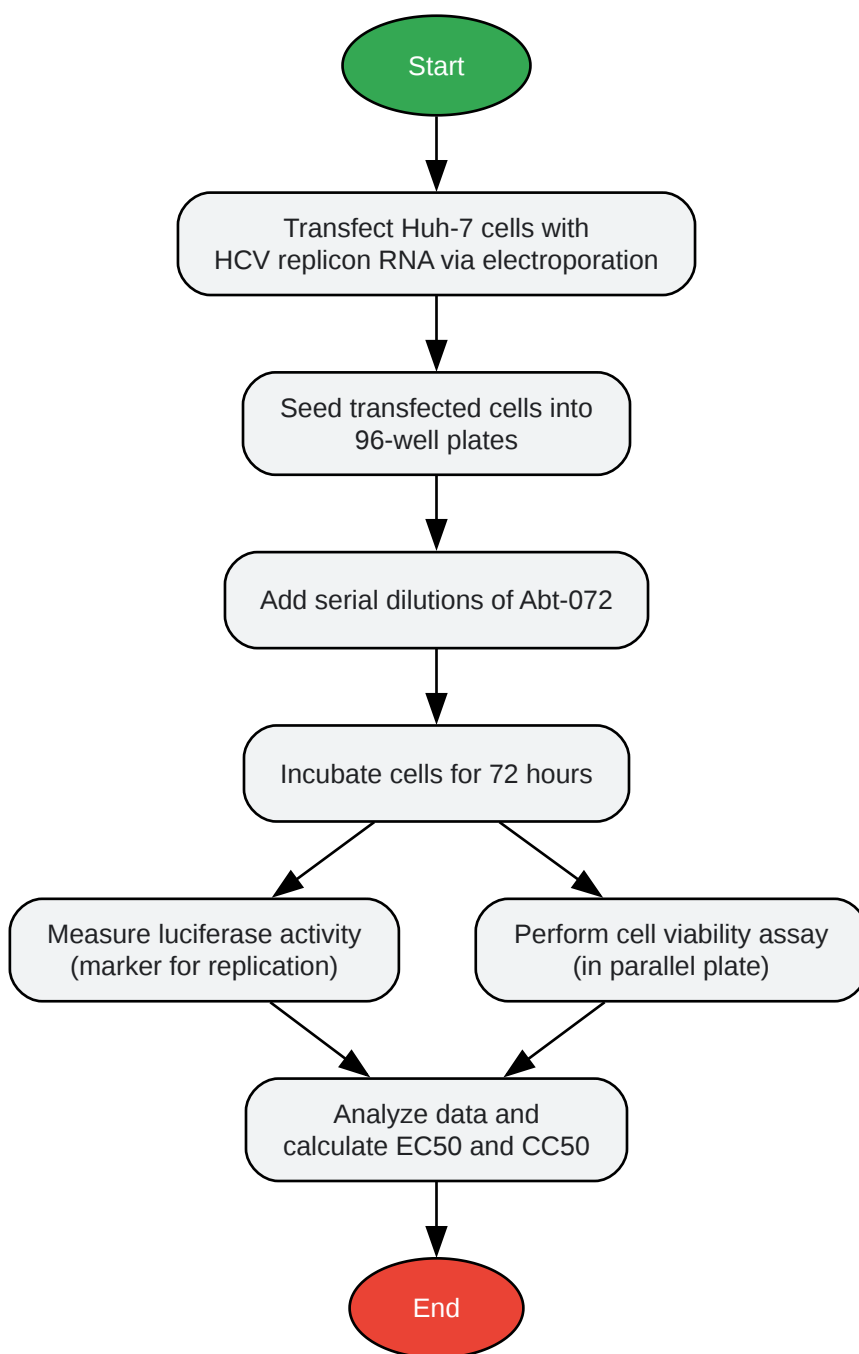
## Signaling Pathway of HCV Replication and Inhibition by Abt-072

The HCV NS5B polymerase is the catalytic core of the viral replication complex. It synthesizes a negative-strand RNA intermediate using the positive-strand viral genome as a template. This intermediate then serves as a template for the synthesis of new positive-strand viral genomes.

**Abt-072**, as a non-nucleoside inhibitor, binds to an allosteric site in the palm I region of the NS5B polymerase, inducing a conformational change that ultimately blocks the initiation of RNA synthesis.







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## References

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- 2. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbkmc.bkmc.edu.pk [jbkmc.bkmc.edu.pk]
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